molecular formula C13H10ClNO3 B1317327 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 93110-13-5

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1317327
CAS RN: 93110-13-5
M. Wt: 263.67 g/mol
InChI Key: PISYZMAJMMQIRQ-UHFFFAOYSA-N
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Description

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound that can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Synthesis Analysis

The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is also formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C13H9ClFNO3 . It has a molecular weight of 281.67 .


Chemical Reactions Analysis

This compound is used as an intermediate in the synthesis of ciprofloxacin hydrochloride .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 467.3±45.0 °C at 760 mmHg . The melting point is 242-245 °C (lit.) . It has a flash point of 236.4±28.7 °C .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : This compound, also known as fluoroquinolonic acid, is an important intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
    • Method of Application : It can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate .
    • Results : The resulting ciprofloxacin hydrochloride is a widely used antibiotic, effective against a broad range of bacteria .
  • Antibacterial Research

    • Application : Avarofloxacin (acorafloxacin, JNJ-Q2) or (7-[3-[2-Amino-1(E)-fluoroethylidene]piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a new fluoroquinolone with a zwitterionic aminoethylidenylpiperidine structure .
    • Method of Application : It is currently undergoing clinical testing (phase III) to treat acute bacterial skin .
    • Results : The results of these clinical trials are not yet available .
  • Organic Synthesis

    • Application : This compound is a valuable intermediate for synthesizing other organic compounds .
    • Method of Application : Under acidic conditions, it may undergo esterification reactions to form ester compounds .
    • Results : The resulting ester compounds can be used in a variety of chemical reactions .
  • Synthesis of 4-Thiazolidinones

    • Application : This compound is used in the synthesis of fluoroquinolone-based 4-thiazolidinones .
    • Method of Application : The compound reacts with thionyl chloride to give acid chloride, which then reacts with hydrazine hydrate to afford hydrazide. The hydrazide, upon condensation with substituted aromatic aldehydes, forms a Schiff base. This Schiff base then reacts with N-(4-methoxyphenyl)piperazine and thioglycolic acid to furnish the title compounds .
    • Results : The synthesized compounds have been screened for antifungal and antibacterial activities .
  • Chemical Reactions

    • Application : This compound can react with some bases to form the corresponding salts. Under acidic conditions, it may undergo esterification reactions to form ester compounds .
    • Method of Application : The specific reaction conditions and procedures would depend on the particular base or acid used .
    • Results : The resulting salts or esters can be used in various chemical reactions .
  • Chemical Reactions
    • Application : This compound can react with some bases to form the corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .
    • Method of Application : The specific reaction conditions and procedures would depend on the particular base or acid used .
    • Results : The resulting salts or esters can be used in various chemical reactions .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements include H302 - H412 . The precautionary statements include P264 - P270 - P273 - P301 + P312 - P501 .

properties

IUPAC Name

7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYZMAJMMQIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539004
Record name 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

93110-13-5
Record name 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CH Park, J Lee, HY Jung, MJ Kim, SH Lim… - Bioorganic & medicinal …, 2007 - Elsevier
The quinolone analog SQ-4004 has been identified as a potentially excellent anti-ischemic agent, which exhibited highly potent efficacy in reducing infarct volume size in vivo rat MCAO …
Number of citations: 43 www.sciencedirect.com
BZ Fan, H Hiasa, W Lv, S Brody, ZY Yang… - European Journal of …, 2020 - Elsevier
In the search for novel hybrid molecules by fusing two biologically active scaffolds into one heteromeric chemotype, we found that hybrids of azithromycin and ciprofloxacin/gatifloxacin …
Number of citations: 24 www.sciencedirect.com

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